molecular formula C6H10N2S B1272816 2-(1,4-Thiazinan-4-yl)acetonitrile CAS No. 53515-34-7

2-(1,4-Thiazinan-4-yl)acetonitrile

Cat. No. B1272816
CAS RN: 53515-34-7
M. Wt: 142.22 g/mol
InChI Key: GRFZMNDHVADAFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazinan-4-ones involves a one-pot three-component cyclocondensation reaction from the amine, a substituted benzaldehyde, and a mercaptocarboxylic acid . The compounds were obtained in moderate to good yields and were identified and characterized by 1H, 13C, 2D NMR, and GC/MS techniques .


Molecular Structure Analysis

The molecular structure of 2-(1,4-Thiazinan-4-yl)acetonitrile is characterized by the presence of a thiazinan-4-yl group attached to an acetonitrile group . The molecular weight of the compound is 142.22 g/mol .

Scientific Research Applications

Antibacterial Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Thiazinanones have been synthesized as potential antibacterial agents, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Methods of Application: The compounds were synthesized by combining the quinolone scaffold and the 1,3-thiazinan-4-one group by reaction between ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol in the presence of triethyl amine as a catalyst .
  • Results: Compounds showed broad-spectrum antibacterial activity against most of the tested strains. One compound was found to be the most potent antibacterial agent against MRSA with the minimum inhibitory concentration against MRSA found to be 48 μg mL−1 compared to the drug ciprofloxacin (96 μg mL−1) .

Antitumor Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Substituted thiazinanones have displayed antitumor activity .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: Acetonitrile, a compound structurally similar to “2-(1,4-Thiazinan-4-yl)acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods of Application: In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Anti-HIV Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Thiazinanes and its isomeric forms, which include “2-(1,4-Thiazinan-4-yl)acetonitrile”, have been shown to have anti-HIV activity .

Anti-Malarial Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Thiazinanones, which include “2-(1,4-Thiazinan-4-yl)acetonitrile”, have been shown to have anti-malarial activity .

Anti-Oxidant Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Certain thiazinanone derivatives, including “2-(1,4-Thiazinan-4-yl)acetonitrile”, have displayed anti-oxidant activities .

properties

IUPAC Name

2-thiomorpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c7-1-2-8-3-5-9-6-4-8/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFZMNDHVADAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380317
Record name (Thiomorpholin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Thiazinan-4-yl)acetonitrile

CAS RN

53515-34-7
Record name (Thiomorpholin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiomorpholin-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VVR Reddy, B Saritha, R Ramu, R Varala… - Asian. J …, 2014 - researchgate.net
The synthesis of a-amino nitriles viaaddition of cyanides to imines (the strecker reaction) has been subjected to considerable interest, as these molecules are useful intermediates …
Number of citations: 13 www.researchgate.net

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